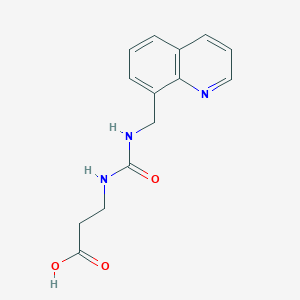![molecular formula C13H21N5 B11735618 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735618.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected via a methylene bridge to an amine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process:
Formation of 1,3-dimethyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 2,4-pentanedione under reflux conditions.
Formation of 1-propyl-1H-pyrazole: This can be synthesized by reacting hydrazine with 3-pentanone under similar conditions.
Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde and an amine source under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Pyrazole derivatives are studied for their potential to inhibit various enzymes, including kinases and proteases.
Antimicrobial Activity: They exhibit antimicrobial properties and are investigated as potential antibiotics.
Medicine
Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: They are used in the development of agrochemicals, including herbicides and fungicides.
Mécanisme D'action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1,3-dimethyl-4-(methylamino)-1H-pyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure connected via a methylene bridge to an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-9-12(7-15-18)6-14-8-13-10-17(3)16-11(13)2/h7,9-10,14H,4-6,8H2,1-3H3 |
Clé InChI |
LPOAXRWLNRMATJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)CNCC2=CN(N=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
amine](/img/structure/B11735559.png)
![Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B11735564.png)
amine](/img/structure/B11735571.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
![2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B11735602.png)
![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11735603.png)
![3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11735610.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735616.png)
